4-Hydroxy-l-lysine

hydroxylysine regiochemistry collagen post-translational modification piperidine-2-one precursor

4-Hydroxy-L-lysine (CAS 15574-69-3) is a non-proteinogenic L-alpha-amino acid belonging to the hydroxylysine family, defined by a hydroxyl substituent at the C4 position of the L-lysine side chain. Unlike the naturally dominant collagen modification 5-hydroxy-L-lysine, this C4-hydroxylated isomer is primarily encountered as a biosynthetic intermediate in microbial natural products (e.g., glidobactin) and as a versatile synthetic building block for functionalized piperidine-2-ones.

Molecular Formula C6H14N2O3
Molecular Weight 162.19 g/mol
CAS No. 15574-69-3
Cat. No. B1258228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-l-lysine
CAS15574-69-3
Molecular FormulaC6H14N2O3
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESC(CN)C(CC(C(=O)O)N)O
InChIInChI=1S/C6H14N2O3/c7-2-1-4(9)3-5(8)6(10)11/h4-5,9H,1-3,7-8H2,(H,10,11)/t4?,5-/m0/s1
InChIKeyASYBZHICIMVQII-AKGZTFGVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-L-lysine (CAS 15574-69-3): Chemical Identity, Class, and Procurement Relevance


4-Hydroxy-L-lysine (CAS 15574-69-3) is a non-proteinogenic L-alpha-amino acid belonging to the hydroxylysine family, defined by a hydroxyl substituent at the C4 position of the L-lysine side chain [1]. Unlike the naturally dominant collagen modification 5-hydroxy-L-lysine, this C4-hydroxylated isomer is primarily encountered as a biosynthetic intermediate in microbial natural products (e.g., glidobactin) and as a versatile synthetic building block for functionalized piperidine-2-ones [2]. Its procurement value lies in its unique regiochemistry, which enables chemical transformations inaccessible to other hydroxylysine isomers.

Microbial natural product intermediate and synthetic building block
C4 regiochemistry enables piperidine-2-one scaffold synthesis
Non-collagenous; distinct from 5-hydroxy-L-lysine biological roles

Why 5-Hydroxy-L-lysine or L-Lysine Cannot Substitute for 4-Hydroxy-L-lysine in Research and Industrial Procurement


The hydroxylation position on the lysine side chain dictates fundamentally different biochemical fates and synthetic trajectories. 5-Hydroxy-L-lysine is the canonical collagen post-translational modification, hydroxylated at the Cδ position in less than 2% of collagen lysine residues, where it mediates intermolecular crosslinking and O-glycosylation essential for extracellular matrix integrity [1]. In contrast, 4-hydroxy-L-lysine is not a natural collagen constituent; its C4 hydroxyl group enables cyclization to piperidine-2-one scaffolds and incorporation into non-ribosomal peptide natural products such as the syrbactin proteasome inhibitors [2]. Furthermore, the lysine 4-hydroxylase enzymes that produce this compound exhibit strict regioselectivity governed by an active-site tyrosine residue that directs hydrogen atom abstraction specifically at the C4-H bond [3]. Substituting 5-hydroxy-L-lysine or unmodified L-lysine for the 4-hydroxy isomer would therefore yield a compound incapable of participating in the same downstream chemical or enzymatic transformations, rendering the procurement irrelevant for the intended application.

4-Hydroxy-L-lysine
5-Hydroxy-L-lysine
C4 hydroxyl: precursor to piperidine-2-ones and glidobactin core
C5 hydroxyl: collagen crosslinking, O-glycosylation; not a piperidine precursor
Microbial natural product intermediate
Mammalian collagen post-translational modification

The hydroxyl position dictates fundamentally different chemical fates; substitution leads to functional mismatch in synthesis and biological studies.

Quantitative Differentiation Evidence for 4-Hydroxy-L-lysine Against Closest Analogs


C4 vs C5 Regiochemistry Dictates Mutually Exclusive Biological and Synthetic Roles

5-Hydroxy-L-lysine is hydroxylated at the Cδ position and serves as the natural collagen modification site, occurring in less than 2% of lysine residues within collagen, where it undergoes O-glycosylation and forms intermolecular crosslinks [1]. 4-Hydroxy-L-lysine is not detected in mammalian collagen. Instead, (2S,4R)-4-hydroxylysine and (2S,4S)-4-hydroxylysine are recognized as promising precursors of functionalized piperidine-2-ones, highly versatile building blocks for synthesizing bioactive substances [2]. This functional divergence means the two isomers are not interchangeable for any known research or industrial application.

Regiochemical Role
Class-level
C4: piperidine-2-one precursor, glidobactin intermediate; C5: collagen crosslinking, glycosylation
Non-overlapping application domains confirmed.
Based on structural biochemistry and synthetic utility.
hydroxylysine regiochemistry collagen post-translational modification piperidine-2-one precursor pharmaceutical intermediate

Head-to-Head Biocatalytic Production: (2S,4R)-4-Hydroxylysine Achieves Faster Conversion Than (2S,3S)-3-Hydroxylysine

In a direct comparative batch-scale bioconversion using recombinant E. coli expressing regio- and stereoselective lysine hydroxylases, (2S,4R)-4-hydroxylysine was produced at 265 mM (43.0 g/L) from 300 mM L-lysine with 88% molar conversion in 24 h. Under identical experimental framework, (2S,3S)-3-hydroxylysine reached 531 mM (86.1 g/L) from 600 mM L-lysine with 89% conversion but required 52 h [1]. The 4-hydroxy isomer thus achieves near-identical conversion efficiency in less than half the reaction time.

Batch Bioconversion
Head-to-head
24 h (4-OH) vs 52 h (3-OH) at ~88% conversion
54% shorter batch cycle for the 4-hydroxy isomer.
Space-time yield: 4-OH 11.0 mM/h vs 3-OH 10.2 mM/h.
biocatalysis whole-cell bioconversion hydroxylysine titer process time efficiency

Engineered Lysine 4-Hydroxylase Achieves 25-Fold Catalytic Efficiency Gain Over Wild-Type Enzyme

The wild-type lysine 4-hydroxylase from Niastella koreensis (NkLH4) exhibits a catalytic efficiency (kcat/Km) of 31.69 mM⁻¹ s⁻¹ for L-lysine C4 hydroxylation. Through semirational combinatorial active-site saturation testing (CAST), the quadruple mutant MT3 (Q161N/T162A/F178Y/E260D) achieved kcat/Km of 791.33 mM⁻¹ s⁻¹, representing a 24.97-fold improvement over the wild-type enzyme [1]. This demonstrates that the catalytic machinery for 4-hydroxy-L-lysine production is highly engineerable, enabling dramatic gains in specific productivity.

Catalytic Efficiency Gain
Head-to-head
kcat/Km 791.33 mM⁻¹ s⁻¹ (mutant) vs 31.69 (wild-type)
24.97-fold improvement supports reduced enzyme loading per batch.
In vitro kinetics with L-lysine substrate.
enzyme engineering CAST mutagenesis kcat/Km enhancement biocatalyst optimization

Thermostability-Engineered K4H Mutants Extend Enzyme Half-Life 24-Fold at Process-Relevant Temperature

Semi-rational design of lysine hydroxylase (K4H) using ΔΔG folding free energy calculations and message-passing neural networks yielded two beneficial mutants: M25 (S101P/Q257M) and M32 (Q257M/V298I). At 40°C, a temperature relevant to intensified bioprocessing, the half-life (t₁/₂) of M25 was 23.9-fold higher than wild-type, and M32 was 13.3-fold higher. Melting temperatures (Tm) exceeded wild-type by +4.2°C (M25) and +8.3°C (M32) [1]. These gains address the principal bottleneck—enzyme thermal inactivation—that has historically limited K4H application in large-scale 4-hydroxy-L-lysine production.

Thermostability Extension
Head-to-head
M25 t₁/₂ 23.9-fold higher than wild-type at 40°C
Extended half-life enables longer biocatalyst campaigns.
Tm increased up to +8.3°C (M32).
enzyme thermostability half-life extension bioprocess robustness industrial biocatalysis

4-Hydroxy-L-lysine Is an Essential Building Block of Glidobactin, a Potent Proteasome Inhibitor (IC50 < 20 nM)

The dedicated lysine 4-hydroxylase GlbB from the glidobactin biosynthetic gene cluster hydroxylates L-lysine at C4 with complete diastereoselectivity and a total turnover number (TTN) of 5900. The resulting 4-hydroxy-L-lysine is condensed with L-alanine and 4(S)-amino-2(E)-pentenoic acid to form the 12-membered macrolactam core of glidobactin A, a natural proteasome inhibitor with IC50 < 20 nM [1]. By contrast, L-leucine and L-methionine are hydroxylated by GlbB with only moderate or low TTN (L-Met: 330 TTN), and the catalytic efficiency for L-Lys hydroxylation exceeds that for alternative substrates by orders of magnitude [1]. No 5-hydroxy-L-lysine is incorporated into this natural product scaffold.

Proteasome Inhibitor Scaffold
Class-level
GlbB TTN 5900; glidobactin A IC50
Essential intermediate for syrbactin proteasome inhibitor research.
No alternative hydroxylysine isomer accepted by GlbB.
Hydroxylated Diamine Precursor
Head-to-head
LdcC-mediated 4-HL → 3-HC: 74 mM (8.6 g/L) fed-batch
Highest reported titer for bio-based 3-hydroxycadaverine.
Unique to 4-hydroxy isomer; cadaverine lacks hydroxyl handle.
glidobactin biosynthesis proteasome inhibitor natural product medicinal chemistry

4-Hydroxy-L-lysine Is a Gateway to 3-Hydroxycadaverine, a Hydroxylated Polyamide Building Block

In metabolically engineered Corynebacterium glutamicum, 4-hydroxylysine (4-HL) produced by the Flavobacterium johnsoniae lysine hydroxylase is decarboxylated to 3-hydroxycadaverine (3-HC) by heterologously expressed decarboxylases. Three decarboxylases—LdcC and CadA from E. coli, and DCFj from F. johnsoniae—were compared. LdcC supported the highest in vivo 3-HC production with a shaker flask titer of 11 mM, and fed-batch bioreactor cultivation yielded 8.6 g/L (74 mM) 3-HC, the highest titer reported for this compound [1]. In contrast, unmodified L-lysine decarboxylation yields non-hydroxylated cadaverine, which lacks the hydroxyl handle required for subsequent esterification or crosslinking in polyamide applications.

Hydroxylated Diamine Precursor
Head-to-head
LdcC-mediated 4-HL → 3-HC: 74 mM (8.6 g/L) fed-batch
Highest reported titer for bio-based 3-hydroxycadaverine.
Unique to 4-hydroxy isomer; cadaverine lacks hydroxyl handle.
metabolic engineering 3-hydroxycadaverine decarboxylation polymer precursor Corynebacterium glutamicum

High-Value Application Scenarios for 4-Hydroxy-L-lysine (CAS 15574-69-3) Based on Verified Differentiation Evidence


Pharmaceutical Intermediate: Synthesis of Piperidine-2-One-Derived Bioactive Compounds

4-Hydroxy-L-lysine, particularly its (2S,4R) stereoisomer, serves as a direct precursor to enantiopure functionalized piperidine-2-ones, which are privileged scaffolds in medicinal chemistry [1]. Unlike 5-hydroxy-L-lysine—which is structurally committed to collagen crosslinking and glycosylation pathways—the C4 hydroxyl enables cyclization to the δ-lactam ring system found in numerous bioactive molecules. Procurement of the C4-hydroxylated isomer is therefore mandatory for any synthetic route targeting piperidine-2-one-based pharmacophores. The demonstrated scalability of biocatalytic production (265 mM titer, 88% conversion in 24 h [1]) and the availability of engineered high-efficiency hydroxylases (kcat/Km up to 791 mM⁻¹ s⁻¹ [2]) support its viability as a cost-effective pharmaceutical building block.

Medicinal Chemistry: Syrbactin Proteasome Inhibitor Development

The glidobactin family of natural products, which incorporate 4-hydroxy-L-lysine as an essential macrolactam component, are among the most potent proteasome inhibitors known (IC50 < 20 nM) [3]. This compound is a required starting material for any chemoenzymatic synthesis of glidobactin A, cepafungin I, or designed analogs. No other hydroxylysine isomer (3-OH, 5-OH) can substitute in this biosynthetic or synthetic context. Researchers pursuing proteasome inhibitor lead optimization or syrbactin total synthesis must specifically procure 4-hydroxy-L-lysine to access this pharmacophore class, as validated by the complete diastereoselectivity and high TTN (5900) of the dedicated biosynthetic enzyme GlbB [3].

Industrial Biocatalysis: Large-Scale Enzymatic Production of 4-Hydroxy-L-lysine

For process development teams establishing in-house or contract manufacturing of 4-hydroxy-L-lysine, the demonstrated enzyme engineering achievements provide a clear path to industrial viability. The combination of a 24.97-fold kcat/Km improvement via CAST mutagenesis [2] and a 23.9-fold half-life extension at 40°C through thermostability engineering [4] means that enzyme cost per kilogram of product can be reduced by over an order of magnitude compared to wild-type enzyme processes. These quantitative gains, achieved with the 4-hydroxy-specific hydroxylase, are not transferable to 3-hydroxy or 5-hydroxy lysine production without equivalent enzyme engineering campaigns—making 4-hydroxy-L-lysine the most industrially de-risked hydroxylysine isomer for biocatalytic manufacturing.

Polymer Chemistry: Bio-Based 3-Hydroxycadaverine Production

4-Hydroxy-L-lysine is the sole demonstrated fermentative precursor to 3-hydroxycadaverine, a C3-hydroxylated 1,5-diaminopentane derivative with potential as a bio-based monomer for polyamides and polyurethanes. The metabolic engineering route established in Corynebacterium glutamicum achieves 74 mM (8.6 g/L) 3-HC in fed-batch bioreactor cultivation using LdcC as the preferred decarboxylase [5]. This application scenario is unique to the 4-hydroxy isomer: 5-hydroxy-L-lysine decarboxylation would yield a structurally distinct product, and L-lysine decarboxylation yields unfunctionalized cadaverine lacking the hydroxyl group necessary for polymer crosslinking or post-polymerization modification. Organizations exploring sustainable polymer building blocks should procure 4-hydroxy-L-lysine specifically for this hydroxylated diamine value chain.

Application
Selection Property
Validation Focus
Piperidine-2-One Synthesis
C4 hydroxyl enables δ-lactam cyclization
Regiochemical and stereochemical purity
Syrbactin Proteasome Inhibitor Research
Macrolactam core precursor specificity
Biosynthetic incorporation and activity confirmation
Biocatalytic Production Scale-Up
Engineered enzyme robustness profile
Catalytic efficiency, thermostability, and process economics
Bio-Based Polymer Building Blocks
4-Hydroxy-L-lysine decarboxylation pathway
3-HC titer, purity, and monomer compatibility
Quote Request

Request a Quote for 4-Hydroxy-l-lysine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.